molecular formula C14H22N3O2+ B11644579 N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium

N-benzyl-3-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N-dimethylpropan-1-aminium

Cat. No.: B11644579
M. Wt: 264.34 g/mol
InChI Key: TUHMAJZQZPLXJZ-UHFFFAOYSA-O
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Description

BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM is a complex organic compound that features a benzyl group attached to a dimethylazanium moiety

Properties

Molecular Formula

C14H22N3O2+

Molecular Weight

264.34 g/mol

IUPAC Name

benzyl-[3-[[(2E)-2-hydroxyiminoacetyl]amino]propyl]-dimethylazanium

InChI

InChI=1S/C14H21N3O2/c1-17(2,12-13-7-4-3-5-8-13)10-6-9-15-14(18)11-16-19/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H-,15,18,19)/p+1

InChI Key

TUHMAJZQZPLXJZ-UHFFFAOYSA-O

Isomeric SMILES

C[N+](C)(CCCNC(=O)/C=N/O)CC1=CC=CC=C1

Canonical SMILES

C[N+](C)(CCCNC(=O)C=NO)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM typically involves multiple steps. One common method includes the reaction of benzyl chloride with dimethylamine to form benzyl dimethylamine. This intermediate is then reacted with 3-[(2E)-2-(N-hydroxyimino)acetamido]propyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylazanium moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or dimethylazanium derivatives.

Scientific Research Applications

BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-hydroxy-2-naphthamide
  • N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone
  • Benzyl (2E)-3-hydroxy-2-(N-hydroxyimino)propanoate

Uniqueness

BENZYL({3-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]PROPYL})DIMETHYLAZANIUM is unique due to its specific structural features, such as the combination of a benzyl group with a dimethylazanium moiety and the presence of a hydroxyimino group

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